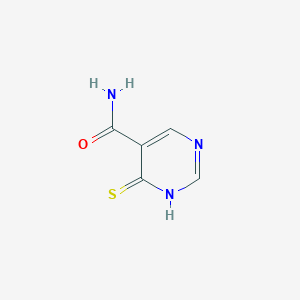

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

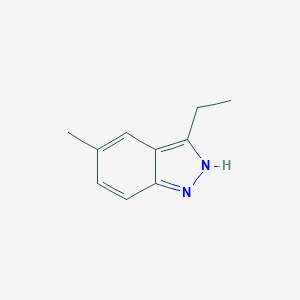

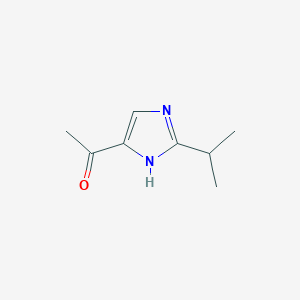

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide can be achieved via a one-pot reaction protocol. This involves the Biginelli-type cyclo-condensation reaction of aryl aldehydes, thiourea, and various acetoacetanilide derivatives in ethanol at 100 °C . Taurine is used as a green and reusable bio-organic catalyst in this process .Molecular Structure Analysis

The molecular structure of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide includes an asymmetric center, one new C–C bond, and two new C–N bonds in the final product . The N–C=N carbon atom resonates with a doublet signal in the region of 121.33–127.28 ppm with a characteristic spin-spin coupling constant 3JCP of 23.7–28.8 Hz .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide include the Biginelli-type cyclo-condensation reaction of aryl aldehydes, thiourea, and various acetoacetanilide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide include a melting point of 238–239°C . The 1H NMR spectrum (DMSO-d6) and 13C NMR spectrum (DMSO-d6) provide further insights into its chemical properties .将来の方向性

The future directions for the research on 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide could involve further exploration of its biological activities and potential applications in the medical and pharmaceutical fields . Additionally, the development of more sustainable and efficient synthesis methods could also be a focus .

特性

IUPAC Name |

6-sulfanylidene-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXHSBWPOQLBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)